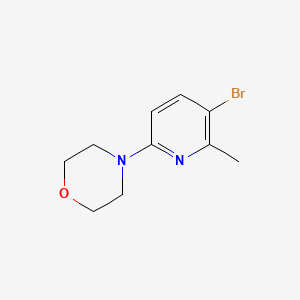

4-(5-Bromo-6-methylpyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-6-methylpyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBCOHGBRRIGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682403 | |

| Record name | 4-(5-Bromo-6-methylpyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-21-1 | |

| Record name | 4-(5-Bromo-6-methyl-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Bromo-6-methylpyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Bromo 6 Methylpyridin 2 Yl Morpholine

Direct Synthetic Routes to 4-(5-Bromo-6-methylpyridin-2-yl)morpholine

Direct routes to the target compound focus on the late-stage introduction of the morpholine (B109124) group onto a pyridine (B92270) ring that already contains the bromo and methyl substituents. The primary precursor for these routes is 2,5-dibromo-6-methylpyridine. The presence of two bromine atoms at positions 2 and 5 allows for selective functionalization, as the halogen at the 2-position is generally more activated towards nucleophilic attack.

Nucleophilic Aromatic Substitution Approaches for Pyridine C2-Functionalization

Nucleophilic aromatic substitution (SNAr) is a well-established method for the functionalization of halopyridines. In the case of 2,5-dibromo-6-methylpyridine, the bromine atom at the C2-position is more susceptible to substitution by a nucleophile like morpholine due to the electron-withdrawing effect of the ring nitrogen.

The reaction typically proceeds by heating 2,5-dibromo-6-methylpyridine with an excess of morpholine. The reaction can be carried out neat or in the presence of a high-boiling point solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). The addition of a base, such as potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu), is often employed to facilitate the reaction by deprotonating the morpholine nitrogen, thereby increasing its nucleophilicity. Microwave irradiation has also been shown to significantly accelerate the rate of SNAr reactions on halopyridines, often leading to higher yields in shorter reaction times.

A typical reaction setup would involve charging a sealed vessel with 2,5-dibromo-6-methylpyridine, morpholine, a base, and a suitable solvent. The mixture is then heated for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) |

| 2,5-Dibromo-6-methylpyridine | Morpholine | K₂CO₃ | DMF | 100-140 | 12-24 |

| 2,5-Dibromo-6-methylpyridine | Morpholine | NaOtBu | Toluene | 80-110 | 8-16 |

| 2,5-Dibromo-6-methylpyridine | Morpholine | - | NMP (Microwave) | 150-200 | 0.5-2 |

Palladium-Catalyzed Amination Strategies Utilizing Bromopyridine Precursors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling amines with aryl halides that may be less reactive under traditional SNAr conditions. For the synthesis of this compound, this would involve the reaction of 2,5-dibromo-6-methylpyridine with morpholine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), have been successfully employed for the amination of bromopyridines. chemdad.commdpi.com The palladium source is typically palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). A strong base, most commonly sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to generate the palladium amide intermediate in the catalytic cycle. chemdad.commdpi.com The reaction is typically carried out in an inert solvent like toluene or dioxane under an inert atmosphere (e.g., nitrogen or argon).

Table 2: Typical Components for Palladium-Catalyzed Amination

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, DavePhos, XPhos |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

Synthetic Transformations Involving Morpholine Ring Incorporation

While less common for this specific target, in principle, the morpholine ring could be constructed on the pyridine core. This would likely involve a multi-step process starting with a pyridine derivative bearing appropriate functional groups at the C2 position. For instance, a 2-amino-ethanol-substituted pyridine could potentially undergo an intramolecular cyclization to form the morpholine ring. However, for the synthesis of this compound, the direct attachment of the pre-formed morpholine ring via SNAr or palladium-catalyzed amination is a more convergent and efficient strategy.

Exploration of Alternative Synthetic Pathways to this compound

Alternative synthetic routes to this compound often involve a multi-step approach, starting from more readily available and less complex starting materials. These pathways allow for the sequential introduction of the required functional groups onto the pyridine ring.

Multi-Step Approaches from Readily Available Starting Materials

A plausible multi-step synthesis can commence from 2-amino-6-methylpyridine. The synthetic sequence would involve the following key transformations:

Diazotization and Bromination: The amino group of 2-amino-6-methylpyridine can be converted to a bromine atom via a Sandmeyer-type reaction. This involves treating the starting material with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr) and a copper(I) bromide (CuBr) catalyst. This step yields 2-bromo-6-methylpyridine (B113505).

Electrophilic Bromination: The next step is the regioselective bromination of 2-bromo-6-methylpyridine at the C5 position. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like sulfuric acid or trifluoroacetic acid. This reaction furnishes the key intermediate, 2,5-dibromo-6-methylpyridine.

Introduction of the Morpholine Moiety: Finally, 2,5-dibromo-6-methylpyridine is reacted with morpholine, as described in the direct synthetic routes (Section 2.1), via either a nucleophilic aromatic substitution or a palladium-catalyzed amination to yield the final product.

An alternative starting point could be 2-hydroxy-6-methylpyridine (6-methyl-2-pyridone). This could be converted to 2-chloro-6-methylpyridine using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by bromination at the C5 position and subsequent reaction with morpholine.

Investigation of Cascade Reactions and Domino Processes

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient approach to complex molecules. While specific cascade reactions leading directly to this compound are not prominently reported in the literature, one could envision a hypothetical scenario. For instance, a suitably functionalized acyclic precursor could undergo a cascade of cyclization and functionalization steps to construct the substituted pyridine ring with the morpholine moiety already in place or introduced during the cascade. However, the development of such a process would require significant research and optimization and is less established than the more conventional synthetic routes described above.

Reaction Condition Optimization for Enhanced Yield and Selectivity in this compound Synthesis

The synthesis of this compound, a compound of interest in medicinal chemistry and materials science, is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an amine (morpholine) with an aryl halide (a substituted bromopyridine). The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Solvent Effects and Temperature Dependence in Reaction Systems

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the Buchwald-Hartwig amination. Aprotic polar solvents are generally favored for their ability to dissolve the reactants and the catalyst complex while facilitating the reaction.

Solvent Effects: Solvents such as toluene, dioxane, and dimethylformamide (DMF) are commonly employed. The polarity and coordinating ability of the solvent can affect the stability and activity of the palladium catalyst. For instance, more polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction rate. However, strongly coordinating solvents might compete with the reactants for binding to the palladium center, thereby inhibiting the reaction.

Temperature Dependence: The reaction temperature directly impacts the reaction kinetics. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired side products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and reactants. For many Buchwald-Hartwig aminations of bromopyridines, temperatures in the range of 80-120 °C are found to be effective.

Table 1: Effect of Solvent and Temperature on the Yield of a Model Buchwald-Hartwig Amination Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 75 |

| 2 | Toluene | 100 | 85 |

| 3 | Toluene | 120 | 82 (decomposition observed) |

| 4 | Dioxane | 100 | 90 |

| 5 | DMF | 100 | 65 |

This is a representative table based on typical results for similar reactions; specific yields for the target compound may vary.

Catalyst and Ligand Screening for Cross-Coupling Methodologies

The heart of the Buchwald-Hartwig amination lies in the palladium catalyst and its associated ligand. The electronic and steric properties of the ligand play a pivotal role in the efficiency of the catalytic cycle.

Catalyst Screening: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The choice of the palladium precursor is often a matter of convenience and stability, with pre-catalysts sometimes offering better activity and reproducibility.

Ligand Screening: The ligand is arguably the most critical component. Electron-rich and sterically bulky phosphine ligands are generally the most effective for the amination of aryl halides. These ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the product. Common ligands for this type of transformation include:

Biarylphosphines: Such as XPhos, SPhos, and RuPhos, which are known for their high activity in coupling reactions involving heteroaromatic halides.

Bidentate phosphines: Ligands like BINAP and dppf can also be effective, although they may require different reaction conditions.

The optimal ligand is often identified through a screening process, as subtle changes in the substrate can have a significant impact on catalyst performance.

Table 2: Influence of Catalyst and Ligand on a Model Amination Reaction

| Entry | Palladium Source | Ligand | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | 60 |

| 2 | Pd₂(dba)₃ | BINAP | 78 |

| 3 | Pd₂(dba)₃ | XPhos | 92 |

| 4 | Pd₂(dba)₃ | SPhos | 88 |

| 5 | Pd(OAc)₂ | RuPhos | 95 |

This is a representative table based on typical results for similar reactions; specific yields for the target compound may vary.

Additive and Base Optimization Studies

The choice of base is another critical factor in the Buchwald-Hartwig amination. The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Base Optimization: A variety of bases can be used, with the choice depending on the pKa of the amine and the nature of the solvent. Common bases include:

Alkoxides: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in many cases.

Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder bases that can be advantageous when dealing with base-sensitive functional groups.

Phosphates: Potassium phosphate (K₃PO₄) is another commonly used base, particularly in reactions involving polar solvents.

The strength and solubility of the base can influence the reaction rate and the formation of byproducts.

Additives: In some cases, additives may be used to improve the reaction efficiency. For example, the addition of certain salts can help to solubilize the base or stabilize the catalyst. However, for many modern Buchwald-Hartwig systems, additives are not necessary.

Table 3: Effect of Base on a Model Amination Reaction

| Entry | Base | Yield (%) |

| 1 | K₂CO₃ | 65 |

| 2 | Cs₂CO₃ | 75 |

| 3 | K₃PO₄ | 85 |

| 4 | NaOt-Bu | 95 |

This is a representative table based on typical results for similar reactions; specific yields for the target compound may vary.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is key to rationalizing the observed effects of different reaction parameters and for further optimization of the synthesis.

Proposed Reaction Mechanisms for Key Synthetic Steps

The formation of this compound via the Buchwald-Hartwig amination is believed to proceed through a well-established catalytic cycle:

Oxidative Addition: A coordinatively unsaturated palladium(0) complex, generated in situ, reacts with the 2-bromo position of the pyridine ring in an oxidative addition step to form a palladium(II) intermediate. The electron-rich and bulky ligand facilitates this step.

Amine Coordination and Deprotonation: Morpholine coordinates to the palladium(II) center. The base then deprotonates the coordinated morpholine to form an amido complex.

Reductive Elimination: The final and often rate-determining step is the reductive elimination of the C-N bond, which forms the desired product, this compound, and regenerates the palladium(0) catalyst.

The selectivity for the reaction at the 2-position of a dihalopyridine, such as 2,5-dibromo-6-methylpyridine, is influenced by the electronic and steric environment of the halogen atoms. The position ortho to the nitrogen atom is often more activated towards nucleophilic attack or oxidative addition.

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the Buchwald-Hartwig catalytic cycle can be challenging due to their transient nature. However, studies on related systems have provided evidence for the existence of key intermediates:

Palladium(0)-Ligand Complexes: These are the active catalytic species that initiate the cycle.

Palladium(II)-Aryl-Halide Complexes: Formed after the oxidative addition step. These have been characterized in some cases using techniques like NMR spectroscopy and X-ray crystallography.

Palladium(II)-Amido Complexes: These are formed after the deprotonation of the coordinated amine and are poised for reductive elimination.

Kinetic studies and computational modeling are also valuable tools for elucidating the reaction mechanism and identifying the rate-determining step, which can guide further optimization efforts.

Advanced Spectroscopic and Structural Elucidation of 4 5 Bromo 6 Methylpyridin 2 Yl Morpholine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 4-(5-Bromo-6-methylpyridin-2-yl)morpholine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

A hypothetical ¹H NMR spectrum in an appropriate solvent (e.g., CDCl₃) would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the morpholine (B109124) ring. The aromatic protons would appear in the downfield region, with their chemical shifts and coupling patterns dictated by the substitution pattern. The methyl protons would likely appear as a singlet, while the morpholine protons would exhibit complex multiplets due to their diastereotopic nature.

Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

Hypothetical ¹H and ¹³C NMR Data:

| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 1 | - | C=O or other |

| 2 | - | Aromatic C |

| 3 | Aromatic H (d, J) | Aromatic CH |

| 4 | Aromatic H (d, J) | Aromatic C-Br |

| 5 | - | Aromatic C-N |

| 6 | Methyl H (s) | Methyl C |

| 7', 11' | Morpholine H (t, J) | Morpholine CH₂ |

| 8', 10' | Morpholine H (t, J) | Morpholine CH₂ |

To resolve the complex NMR spectra and establish definitive structural connectivity, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on the pyridine ring and within the morpholine ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting different structural fragments of the molecule. For example, it would show correlations from the morpholine protons to the pyridinyl carbon atom they are attached to, and from the methyl protons to the adjacent carbon atoms on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution. libretexts.org For instance, NOESY could reveal through-space interactions between the protons of the morpholine ring and the methyl group on the pyridine ring, providing insights into their relative orientation.

The morpholine ring is known to undergo a chair-to-chair conformational inversion. mdpi.com In N-substituted morpholines, this process can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, the rate of this conformational exchange can be determined. At low temperatures, the exchange may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons of the morpholine ring. From the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the ring inversion can be calculated, providing valuable information about the conformational flexibility of the morpholine moiety in this specific chemical environment. Studies on related N-arylsulfonyl morpholines have shown that the barrier to ring inversion can be influenced by electronic effects of the substituent. researchgate.net

X-ray Crystallography for Solid-State Structural Characterization

While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.

A single-crystal X-ray diffraction study would definitively establish the conformation of the molecule in the crystal lattice. It would confirm the chair conformation of the morpholine ring and the relative orientation of the pyridinyl and morpholine rings. Furthermore, it would reveal how the molecules pack together in the crystal, which is governed by intermolecular forces.

The arrangement of molecules in the crystal is directed by various intermolecular interactions. In the case of this compound, one would expect to observe several types of non-covalent interactions:

Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the pyridine nitrogen, the morpholine oxygen, and various C-H groups could play a role in stabilizing the crystal packing.

Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding (C-Br···N or C-Br···O), which is a significant interaction in the crystal engineering of halogenated compounds.

Analysis of the crystal packing would provide a detailed understanding of the supramolecular assembly of the compound.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | Hypothetical Value |

| Key Intermolecular Interactions | C-H···N, C-H···O, π-π stacking |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for confirming the molecular formula and elucidating the fragmentation pathways of the molecule.

HRMS would provide a highly accurate mass measurement, confirming the elemental composition of this compound.

An MS/MS experiment would involve the isolation of the molecular ion (or a protonated version) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways could include:

Cleavage of the morpholine ring.

Loss of the bromine atom.

Fragmentation of the pyridine ring.

By analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, which serves as a fingerprint for the molecule and aids in its identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by measuring its mass with high accuracy. For this compound, the molecular formula is established as C₁₀H₁₃BrN₂O.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da.

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is determined to be 257.0338 g/mol for the ⁷⁹Br isotope and 259.0318 g/mol for the ⁸¹Br isotope. Experimental HRMS analysis is expected to yield a measured mass that is in close agreement with these theoretical values, typically within a few parts per million (ppm), thereby confirming the elemental composition of the compound.

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Molecular Formula | Isotope | Calculated Exact Mass ( g/mol ) |

| [M+H]⁺ | C₁₀H₁₄BrN₂O⁺ | ⁷⁹Br | 257.0338 |

| [M+H]⁺ | C₁₀H₁₄BrN₂O⁺ | ⁸¹Br | 259.0318 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion for fragmentation analysis. The expected fragmentation pathways are influenced by the most labile bonds and the stability of the resulting fragments.

A primary fragmentation event would likely involve the cleavage of the morpholine ring, which can undergo ring-opening followed by the loss of neutral fragments such as C₂H₄O. Another significant fragmentation pathway is the cleavage of the C-N bond connecting the morpholine ring to the pyridine ring. The bromine and methyl substituents on the pyridine ring also influence the fragmentation pattern, potentially leading to the loss of a bromine radical or a methyl radical.

Table 2: Plausible MS/MS Fragmentation of [C₁₀H₁₃BrN₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Proposed Neutral Loss | Fragment m/z (⁷⁹Br/⁸¹Br) |

| 257.0/259.0 | [C₈H₉BrN₂]⁺ | C₂H₄O | 213.0/215.0 |

| 257.0/259.0 | [C₆H₅BrN]⁺ | C₄H₈N₂O | 172.0/174.0 |

| 257.0/259.0 | [C₁₀H₁₃N₂O]⁺ | Br• | 177.1 |

| 213.0/215.0 | [C₆H₆BrN]⁺ | C₂H₃N | 172.0/174.0 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and characterizing the nature of chemical bonds within a molecule. The vibrational modes of this compound are determined by its constituent functional groups: the substituted pyridine ring and the morpholine ring.

FT-IR Spectroscopy:

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes. The C-H stretching vibrations of the methyl group and the aromatic pyridine ring are anticipated in the 2950-3100 cm⁻¹ region. The C-N stretching vibrations of the morpholine and pyridine rings, as well as the C-O-C stretching of the ether linkage in the morpholine ring, will likely appear in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations of the pyridine moiety are expected to produce strong signals in the 1400-1600 cm⁻¹ region. The symmetric C-O-C stretching of the morpholine ring is also anticipated to be Raman active. Due to its polarizability, the C-Br bond should also give rise to a discernible Raman signal.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=C/C=N Ring Stretch | 1600-1450 | 1600-1450 |

| CH₂ Scissoring | ~1450 | ~1450 |

| C-N Stretch (Aryl-N) | 1350-1250 | 1350-1250 |

| C-O-C Stretch (Ether) | 1150-1050 | 1150-1050 |

| C-Br Stretch | 650-550 | 650-550 |

The combination of these advanced spectroscopic techniques provides a comprehensive structural elucidation of this compound, confirming its elemental composition, detailing its fragmentation pathways, and identifying its key functional groups and bonding arrangements.

Chemical Reactivity and Transformations of 4 5 Bromo 6 Methylpyridin 2 Yl Morpholine

Reactivity at the Bromine Position (C5 of Pyridine (B92270) Ring)

The bromine atom at the C5 position of the pyridine ring is the most reactive site for transformations involving the formation of new bonds. This reactivity is primarily exploited through various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of a wide array of more complex molecules.

Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For 4-(5-bromo-6-methylpyridin-2-yl)morpholine, these reactions allow for the introduction of a diverse range of substituents at the C5 position.

The Suzuki reaction is a versatile method for forming biaryl compounds and involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or a boronic ester. researchgate.netnih.govnih.gov This reaction is widely used due to its mild reaction conditions and the commercial availability of a large variety of boronic acids. researchgate.net The general transformation is depicted below:

Table 1: Representative Conditions for Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 88 |

The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.org While effective, the toxicity of organotin compounds has led to a decrease in its use in some applications. mdpi.com Nevertheless, it remains a valuable tool for the synthesis of complex molecules. harvard.eduresearchgate.netresearchgate.net

The Negishi coupling employs an organozinc reagent and is known for its high functional group tolerance and reactivity. wikipedia.orgorgsyn.orgorgsyn.org The reaction often proceeds under mild conditions with high yields. organic-chemistry.orgnih.gov

The Heck reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the formation of carbon-carbon bonds with stereocontrol. organic-chemistry.org

The Sonogashira coupling is used to form a carbon-carbon bond between the bromopyridine and a terminal alkyne, leading to the synthesis of substituted alkynes. organic-chemistry.orgmdpi.comrsc.orgsoton.ac.ukresearchgate.net This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Table 2: Illustrative Conditions for Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 90 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 80 | 88 |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. researchgate.net In the context of this compound, this reaction enables the introduction of a variety of primary and secondary amines at the C5 position. researchgate.net

Table 3: Examples of Buchwald-Hartwig Amination with this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 82 |

| 2 | Piperidine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 90 | 75 |

Palladium-Catalyzed C-O and C-S Coupling Reactions

Analogous to C-N coupling, palladium catalysis can also be employed to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions involve the coupling of this compound with alcohols, phenols, or thiols. nih.gov The development of specialized ligands has been crucial for the success of these transformations, particularly for less reactive substrates. nih.govnih.gov

Reactivity at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for reactions such as N-alkylation and N-acylation, as well as coordination to transition metals.

N-Alkylation and N-Acylation Reactions

N-alkylation of the pyridine nitrogen can be achieved using alkyl halides. nih.govgoogle.com This reaction results in the formation of a pyridinium salt, which modifies the electronic properties and steric environment of the molecule. Similarly, N-acylation with acyl halides or anhydrides would yield an N-acylpyridinium species. The reactivity of the pyridine nitrogen towards alkylation and acylation can be influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating morpholino group at the C2 position and the methyl group at the C6 position would be expected to increase the nucleophilicity of the pyridine nitrogen, facilitating these reactions. nih.gov

Coordination Chemistry with Transition Metals as a Ligand

The pyridine nitrogen can act as a Lewis base and coordinate to a variety of transition metals to form metal complexes. wikipedia.orgmdpi.comsemanticscholar.orgresearchgate.net The resulting complexes can have interesting catalytic or material properties. The coordination ability of the pyridine nitrogen in this compound would be influenced by the steric hindrance from the adjacent methyl and morpholino groups. In some cases, the oxygen atom of the morpholine (B109124) ring could also participate in coordination, leading to the formation of bidentate or bridging ligands. The formation of pyridine-N-oxide complexes is also a possibility, where the pyridine nitrogen is first oxidized and then coordinated to a metal center through the oxygen atom. wikipedia.org

Reactivity at the Methyl Group (C6 of Pyridine Ring)

The methyl group at the C6 position of the pyridine ring is adjacent to the ring nitrogen, making its benzylic protons acidic and susceptible to deprotonation and subsequent functionalization. This position is a key handle for introducing further chemical diversity.

Oxidation: The methyl group on a pyridine ring can be oxidized to various states, including aldehyde, carboxylic acid, or hydroxymethyl functionalities. The oxidation of methylpyridines to their corresponding pyridine carboxylic acids is a well-established transformation. google.comgoogle.com This is often achieved using strong oxidizing agents. For instance, processes have been developed that use agents like manganese dioxide in sulfuric acid or halogen-based oxidizing agents in the presence of actinic radiation to convert methylpyridines into pyridine carboxylic acids. google.com Another approach involves oxidation with argentous compounds, which can oxidize methyl groups predominantly to carboxylic acids that may subsequently decarboxylate under the reaction conditions. bme.hu The specific conditions required for the selective oxidation of the methyl group in this compound would need to be carefully controlled to avoid undesired reactions at the morpholine or bromo-substituted positions.

Table 1: Representative Oxidation Reactions of Methylpyridines

| Oxidizing Agent | Substrate | Product | Reference |

|---|---|---|---|

| Chlorine / Actinic Radiation | Methyl-pyridine in aqueous HCl | Pyridine carboxylic acid | google.com |

| Manganese Dioxide / H₂SO₄ | Alpha-picoline sulfate | Picolinic acid sulfate | google.com |

Halogenation: Selective halogenation of the methyl group on the pyridine ring can be achieved under radical conditions. For example, chlorination of methylpyridines often occurs at the methyl group first, although product mixtures can result. youtube.com Side-chain fluorination or chlorofluorination of 3-methylpyridine has been accomplished by reacting it with hydrogen fluoride and chlorine in the liquid phase at elevated temperatures and pressures. google.com These methods provide a route to introduce halogens, which can then serve as leaving groups for subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the core structure. Care must be taken to select conditions that favor side-chain halogenation over electrophilic aromatic substitution on the pyridine ring, which is generally difficult due to the ring's electron-deficient nature but can occur under harsh conditions. nih.govnih.gov

Reactivity at the Morpholine Nitrogen

The nitrogen atom of the morpholine ring behaves as a typical secondary amine, although its nucleophilicity and basicity are somewhat attenuated by the electron-withdrawing effect of the adjacent ether oxygen. atamanchemicals.comwikipedia.org Nevertheless, it remains a reactive center for various transformations.

The morpholine nitrogen can readily undergo quaternization by reacting with alkyl halides, such as methyl iodide. This reaction results in the formation of a morpholinium salt, introducing a permanent positive charge and altering the molecule's physical and chemical properties. Studies on the stereochemistry of quaternization in substituted morpholine systems have shown a preference for the axial attack of the alkylating agent. cdnsciencepub.comcdnsciencepub.com This principle would apply to this compound, leading to the formation of the corresponding N-alkylmorpholinium halide. Such quaternized derivatives could exhibit enhanced solubility in polar solvents and may be useful as intermediates or as final compounds in various applications.

While the morpholine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions. For instance, quantum chemistry calculations have explored the ring-opening pathways of morpholinyl radicals formed through hydrogen abstraction, which could be initiated by oxidative processes. nih.gov Although these radical pathways may require significant energy, they represent a potential route for degradation or transformation. Synthetically, ring-opening of related activated small rings like aziridines and azetidines with haloalcohols is a strategy to form morpholines, proceeding via an S(N)2 mechanism followed by intramolecular ring closure. nih.gov Reversing this type of process under specific conditions could lead to the cleavage of the morpholine ring in the target compound. Ring-opening polymerization of morpholine-2,5-dione derivatives has also been studied, though it can be terminated by the formation of stable, non-polymeric products. rsc.org

Derivatization Strategies for Complex Molecular Architectures

The presence of a bromine atom on the pyridine ring is a significant feature of this compound, offering a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents and the construction of complex molecular frameworks.

The bromo-substituent at the C5 position can be readily employed in cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig aminations. For example, a study on the Suzuki cross-coupling of the related 5-bromo-2-methylpyridin-3-amine with various arylboronic acids demonstrated an efficient method for synthesizing novel pyridine derivatives. mdpi.com This methodology is directly applicable to this compound for the introduction of aryl or heteroaryl groups.

Furthermore, the strategic placement of functional groups can facilitate intramolecular cyclization reactions to form fused polycyclic systems. A general approach for creating fused 7-deazapurine heterocycles involves the Negishi cross-coupling of a di-chloropyrimidine with a hetaryl halide, followed by azidation and thermal cyclization. nih.gov An analogous strategy could be envisioned where the bromo-pyridine core is first functionalized via cross-coupling and then subjected to conditions that promote cyclization with a neighboring group, potentially one installed via functionalization of the C6-methyl group, to build novel fused heterocyclic systems.

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Type | Coupling Partner | Catalyst (Example) | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 4-(5-Aryl-6-methylpyridin-2-yl)morpholine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst with phosphine (B1218219) ligand | 4-(5-Amino-6-methylpyridin-2-yl)morpholine |

Preparation of Novel Scaffolds for Material Science Applications

The unique structural characteristics of this compound, namely the presence of a reactive bromine atom on the pyridine ring, make it a valuable building block for the synthesis of novel scaffolds with potential applications in material science. The bromine atom serves as a versatile handle for introducing a variety of functional groups and for constructing extended conjugated systems through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in designing materials for organic electronics, optoelectronics, and sensor applications.

One of the most powerful methods for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine derivative with a wide range of organoboron compounds. By carefully selecting the boronic acid or ester, it is possible to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring. This strategy is particularly useful for synthesizing π-conjugated oligomers and polymers, where the pyridine moiety can act as an electron-deficient unit, influencing the electronic properties of the final material.

For instance, coupling this compound with thiophene- or fluorene-based boronic acids can lead to the formation of donor-acceptor (D-A) type structures. In these architectures, the electron-rich thiophene or fluorene units act as donors, while the pyridine ring functions as an acceptor. Such D-A systems are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their tunable photophysical and electronic properties.

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

A variety of palladium catalysts and reaction conditions can be employed to achieve high yields and selectivity in these coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for the successful synthesis of the desired material scaffolds.

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions that could be performed on this compound to generate novel material science scaffolds.

| Reactant | Coupling Partner (Ar-B(OH)2) | Potential Material Application | Resulting Scaffold |

|---|---|---|---|

| This compound | Phenylboronic acid | Basic scaffold for further functionalization | 4-(6-Methyl-5-phenylpyridin-2-yl)morpholine |

| This compound | Thiophene-2-boronic acid | Organic field-effect transistors (OFETs) | 4-(6-Methyl-5-(thiophen-2-yl)pyridin-2-yl)morpholine |

| This compound | 9,9-Dihexyl-9H-fluorene-2-boronic acid | Organic light-emitting diodes (OLEDs) | 4-(5-(9,9-Dihexyl-9H-fluoren-2-yl)-6-methylpyridin-2-yl)morpholine |

| This compound | Pyrene-1-boronic acid | Fluorescent sensors | 4-(6-Methyl-5-(pyren-1-yl)pyridin-2-yl)morpholine |

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as Stille, Heck, and Sonogashira couplings can also be utilized to introduce different functionalities. For example, Sonogashira coupling with terminal alkynes would lead to the formation of pyridine-alkyne conjugates, which are valuable precursors for the synthesis of larger, rigid, and planar aromatic systems through cyclization reactions. These extended aromatic structures are promising candidates for applications in organic electronics and as components of metal-organic frameworks (MOFs).

The morpholine and methyl groups on the pyridine ring also play a significant role in determining the properties of the resulting materials. The morpholine moiety can improve the solubility of the synthesized scaffolds in organic solvents, which is crucial for their processability in device fabrication. Furthermore, the nitrogen and oxygen atoms of the morpholine group can act as coordination sites for metal ions, opening up the possibility of creating metallosupramolecular assemblies and coordination polymers with interesting photophysical or magnetic properties. The methyl group can influence the steric and electronic properties of the pyridine ring, which in turn can affect the morphology and packing of the molecules in the solid state, thereby impacting their charge transport characteristics.

Computational and Theoretical Studies of 4 5 Bromo 6 Methylpyridin 2 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can predict a wide range of properties, from the three-dimensional arrangement of atoms to the distribution of electrons and the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. The process typically involves:

Geometry Optimization: A computational process to find the lowest energy arrangement of atoms in the molecule, known as the ground state geometry. This would reveal the precise bond lengths, bond angles, and dihedral angles of 4-(5-Bromo-6-methylpyridin-2-yl)morpholine.

Energy Calculations: Once the optimized geometry is obtained, DFT can be used to calculate the total electronic energy of the molecule. This is a crucial parameter for determining its stability.

For a molecule with a similar core structure, such as 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, researchers have utilized DFT methods like B3LYP with a 6-311G(d,p) basis set to perform such calculations. researchgate.net A similar approach would be appropriate for the title compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Studies on related pyridine (B92270) derivatives have shown that the distribution of HOMO and LUMO orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.netmaterialsciencejournal.org For instance, in 2-amino-5-bromo-4-methylpyridine (B189383), the HOMO is located over the heterocyclic ring, particularly on the amino group, suggesting this is a primary site for electron donation. researchgate.net A similar analysis for this compound would be invaluable in predicting its reactive behavior.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules.

Red Regions: Indicate areas of negative electrostatic potential, which are typically rich in electrons and prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

By mapping the ESP of this compound, one could identify the regions most likely to engage in intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Landscapes

Molecules are not static; they can adopt various three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

For a molecule like this compound, which contains flexible single bonds (e.g., the bond connecting the morpholine (B109124) ring to the pyridine ring), multiple conformations are possible. Computational methods can be used to:

Identify Stable Conformers: By systematically rotating the flexible bonds and calculating the energy of each resulting conformation, researchers can identify the low-energy, and therefore most populated, conformers.

Calculate Rotational Barriers: The energy required to rotate from one stable conformer to another is known as the rotational barrier. This provides insight into the molecule's flexibility.

In a study of a related compound containing a morpholine ring, it was found that the morpholine ring adopts a distorted chair conformation. researchgate.net A similar analysis for the title compound would be necessary to understand its preferred three-dimensional shape.

The substituents on a molecule—in this case, the bromine atom, the methyl group, and the morpholine ring—can significantly influence its preferred conformation due to steric and electronic effects.

Steric Hindrance: The bulky bromine atom and methyl group can restrict the rotation around single bonds, favoring conformations that minimize steric clashes.

Electronic Effects: The electron-withdrawing nature of the bromine atom and the electron-donating nature of the morpholine nitrogen can influence the charge distribution and, consequently, the preferred conformation.

A detailed computational study would be required to quantify the precise impact of these substituents on the conformational landscape of this compound.

Reaction Mechanism Predictions for Synthetic Transformations

The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the morpholine nitrogen atom acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the bromine atom on the 2-bromo-5-methylpyridine (B20793) ring. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the precise mechanism of this reaction, offering insights into the structure of transition states and the energetics of the reaction pathway.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. researchgate.net However, computational studies have revealed that the mechanism can be more nuanced, sometimes proceeding through a concerted, single-step pathway. researchgate.netresearchgate.net The specific pathway is influenced by factors such as the nature of the leaving group, the nucleophile, and the presence of activating or deactivating groups on the aromatic ring. researchgate.netresearchgate.net For the reaction of a 2-halopyridine with an amine, the pyridine nitrogen atom inherently activates the ring towards nucleophilic attack at the C2 and C4 positions. nih.gov

Transition State Characterization for Key Reaction Steps

Computational modeling allows for the detailed characterization of the transition state (TS) geometry for the SNAr reaction between 2-bromo-6-methylpyridine (B113505) and morpholine. In a typical SNAr mechanism, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer intermediate. researchgate.net

DFT calculations are employed to locate the transition state structure on the potential energy surface. This is a first-order saddle point, representing the maximum energy point along the reaction coordinate. Key geometric parameters of the transition state that are characterized include:

Bond Lengths: The length of the forming C-N bond (between the pyridine C2 carbon and the morpholine nitrogen) and the breaking C-Br bond. In the transition state, the C-N bond is partially formed, and the C-Br bond is partially broken, compared to the reactant and product geometries.

Bond Angles: The angles around the C2 carbon atom, which transitions from a trigonal planar (sp2) geometry in the reactant to a more tetrahedral (sp3) character in the transition state before reverting back in the product.

Imaginary Frequency: A critical identifier of a true transition state is the presence of a single imaginary vibrational frequency. The eigenvector corresponding to this frequency illustrates the atomic motions that guide the molecule from the transition state towards the product, involving the concerted formation of the C-N bond and cleavage of the C-Br bond.

Table 1: Hypothetical Transition State Parameters for the SNAr Reaction of 2-Bromo-6-methylpyridine with Morpholine (Based on Analogous Systems)

| Parameter | Description | Expected Value Range |

| r(C-N) | Distance between pyridine C2 and morpholine N | 1.80 - 2.20 Å |

| r(C-Br) | Distance between pyridine C2 and Br | 2.10 - 2.50 Å |

| ∠N-C2-C3 | Bond angle within the pyridine ring | 115 - 118° |

| νi | Imaginary Frequency | -200 to -400 cm⁻¹ |

This table is illustrative and based on data from analogous SNAr reactions reported in the literature. Actual values would require specific DFT calculations.

Activation Energy Calculations for Rate-Determining Steps

The activation energy (Ea) is a crucial kinetic parameter that determines the rate of a chemical reaction. Computationally, the activation energy is calculated as the difference in energy between the transition state and the initial reactants.

Ea = E(Transition State) - E(Reactants)

DFT methods, such as B3LYP, are commonly used to calculate these energies with a high degree of accuracy. researchgate.net The choice of basis set, for example, 6-311+G(d,p), is also critical for obtaining reliable results. researchgate.net For the SNAr reaction leading to this compound, the rate-determining step is expected to be the initial nucleophilic attack of morpholine on the pyridine ring.

Computational studies on related systems have shown that the activation energy for SNAr reactions on pyridines is sensitive to the nature of the leaving group and the substituents on the ring. For instance, the reactivity of 2-halopyridines towards amination generally follows the order F > Cl > Br > I, which correlates with the calculated activation barriers. researchgate.net The presence of electron-withdrawing groups typically lowers the activation energy, accelerating the reaction. researchgate.net

While a specific calculated activation energy for the synthesis of this compound is not found in the current literature, research on similar reactions, such as the reaction of 2-chloropyridine (B119429) with benzyl (B1604629) alcohol, has been kinetically and computationally analyzed to determine activation free energies (ΔG‡). rsc.org Studies on the reaction of nitropyridines with secondary amines like morpholine have also reported calculated activation barriers. researchgate.net

Table 2: Representative Calculated Activation Energies for SNAr Reactions on Pyridine Rings

| Reactants | Nucleophile | Method/Basis Set | Calculated Activation Energy (kcal/mol) | Reference System |

| 2-methoxy-3-nitropyridine | Morpholine | DFT/B3LYP | Not explicitly stated, but kinetic data provided | researchgate.net |

| 2-chloropyridine | Benzyl Alcohol | Not specified | Relative ΔG‡ determined | rsc.org |

| 2-ethoxy-3,5-dinitropyridine | Piperidine | DFT | Energy barrier lowered by nitro groups | researchgate.net |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies that can be compared with experimental data.

For this compound, the first step in predicting its spectra is to obtain an optimized molecular geometry using a method like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). researchgate.net

Once the equilibrium geometry is found, further calculations can be performed:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). walisongo.ac.id This allows for the prediction of both ¹H and ¹³C NMR spectra.

IR Frequencies: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes of vibration and their corresponding frequencies. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

While predicted spectra for this compound are not available in published works, studies on similar molecules like 2-amino-5-bromo-4-methylpyridine have demonstrated the accuracy of this approach. researchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

| C2 (Pyridine) | ~160 | H3 (Pyridine) | ~7.4 |

| C3 (Pyridine) | ~110 | H4 (Pyridine) | ~7.6 |

| C4 (Pyridine) | ~140 | CH₃ (Pyridine) | ~2.4 |

| C5 (Pyridine) | ~115 | CH₂ (Morpholine, adjacent to N) | ~3.7 |

| C6 (Pyridine) | ~155 | CH₂ (Morpholine, adjacent to O) | ~3.8 |

| CH₃ (Pyridine) | ~20 | ||

| CH₂ (Morpholine, adjacent to N) | ~45 | ||

| CH₂ (Morpholine, adjacent to O) | ~67 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs and would require specific GIAO calculations for accuracy.

Table 4: Predicted Key IR Absorption Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch (CH₃, CH₂) | 2850 - 3000 |

| Pyridine ring C=C and C=N stretches | 1450 - 1600 |

| C-N stretch (Aryl-N) | 1250 - 1350 |

| C-O-C stretch (Morpholine ether) | 1100 - 1150 |

| C-Br stretch | 550 - 650 |

Note: These are representative frequency ranges for the expected functional groups. Precise values are obtained from frequency calculations on the optimized geometry.

4 5 Bromo 6 Methylpyridin 2 Yl Morpholine As a Precursor in Advanced Chemical Synthesis

Role in the Construction of Functional Organic Molecules

The primary role of 4-(5-bromo-6-methylpyridin-2-yl)morpholine in the synthesis of functional organic molecules is as a key intermediate in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromo-substituted pyridine (B92270) core is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Detailed research findings indicate that related bromo-pyridyl structures are extensively used in Suzuki cross-coupling reactions. mdpi.com This reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. In the context of this compound, the bromine atom at the 5-position of the pyridine ring can be readily substituted with various aryl, heteroaryl, or alkyl groups. This allows for the systematic modification of the molecular structure and the exploration of structure-activity relationships in drug discovery programs.

The morpholine (B109124) group, being an electron-donating group, can influence the reactivity of the pyridine ring and the properties of the final molecule, such as solubility and pharmacokinetic profile. The methyl group can also play a role in directing the regioselectivity of certain reactions and can provide a site for further functionalization.

While specific examples of the direct use of this compound in the synthesis of named functional organic molecules are not extensively detailed in publicly available literature, its structural motifs are present in compounds explored in medicinal chemistry research. For instance, various morpholine-containing heterocyclic compounds have been investigated for a range of biological activities. e3s-conferences.orgtaylorandfrancis.comuobaghdad.edu.iq

Below is a representative table of potential Suzuki cross-coupling reactions utilizing a generic bromo-pyridyl morpholine precursor, illustrating the versatility of this synthetic approach.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Product | Potential Application Area |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 4-(6-Methyl-5-phenylpyridin-2-yl)morpholine | Medicinal Chemistry |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 4-(6-Methyl-5-(thiophen-2-yl)pyridin-2-yl)morpholine | Materials Science |

| This compound | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | 4-(5-(Pyridin-3-yl)-6-methylpyridin-2-yl)morpholine | Ligand Synthesis |

This table represents potential reactions based on established chemical principles for similar compounds and is for illustrative purposes.

Utilization in the Synthesis of Optoelectronic Materials

Based on the available scientific literature, there is no specific information detailing the utilization of this compound in the synthesis of optoelectronic materials.

Development of Catalytic Systems or Ligands

Based on the available scientific literature, there is no specific information regarding the use of this compound for the development of catalytic systems or ligands.

Building Block for Advanced Supramolecular Structures

Based on the available scientific literature, there is no specific information on the application of this compound as a building block for advanced supramolecular structures.

Future Research Directions and Unexplored Avenues for 4 5 Bromo 6 Methylpyridin 2 Yl Morpholine

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly substituted pyridines is a cornerstone of medicinal and materials chemistry. While numerous methods exist for constructing the pyridine (B92270) core, the development of environmentally benign and efficient routes to specific derivatives like 4-(5-bromo-6-methylpyridin-2-yl)morpholine remains a critical goal.

Future research should focus on moving beyond traditional, often harsh, synthetic conditions. Green chemistry principles offer a roadmap for this endeavor. rasayanjournal.co.in One promising avenue is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the formation of pyridine derivatives. acs.org Investigating one-pot, multi-component reactions, where several starting materials are combined in a single step to form the complex target molecule, could also offer a more streamlined and atom-economical approach compared to conventional multi-step syntheses. acs.org

The use of magnetically recoverable nanocatalysts presents another sustainable strategy, simplifying catalyst separation and recycling, thereby reducing waste. rsc.org Research into the application of such catalysts for the synthesis of functionalized pyridines is an active area. rsc.org Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) would significantly enhance the sustainability profile of the synthesis. acs.orgsemanticscholar.org

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Questions |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. acs.org | Optimization of microwave parameters (temperature, power, time); solvent selection. |

| Multi-Component Reactions | Increased efficiency, atom economy, and reduced waste. acs.org | Identification of suitable starting materials; catalyst development. |

| Magnetically Recoverable Nanocatalysts | Ease of catalyst separation and reuse, reduced metal leaching. rsc.org | Catalyst design and stability; optimization of reaction conditions. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The bromine atom on the pyridine ring of this compound is a key functional group that opens the door to a wide array of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. rsc.orgiiste.orgresearchgate.netnih.govresearchgate.net Future research should systematically explore the reactivity of the C-Br bond in this specific molecule with a diverse range of coupling partners, including boronic acids, alkenes, and alkynes. This would enable the synthesis of a library of novel derivatives with tailored electronic and steric properties.

Beyond established cross-coupling methods, the exploration of more unconventional transformations is warranted. For instance, the development of multimetallic catalysis, where two different metal catalysts work in synergy, could enable selective cross-coupling reactions that are not achievable with a single catalyst. nih.gov Additionally, investigating C-H bond functionalization, a rapidly evolving field in organic synthesis, could provide new pathways to modify the pyridine or methyl group of the molecule directly, bypassing the need for pre-functionalized starting materials. nih.gov

The reactivity of the bromine atoms in brominated pyridines has been a subject of study, and understanding the specific electronic effects of the morpholine (B109124) and methyl substituents on the reactivity of the C-Br bond in the target molecule will be crucial. benicewiczgroup.com A summary of potential transformations is provided in Table 2.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products | Research Focus |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base. researchgate.netnih.gov | Biaryl and heteroaryl derivatives. | Catalyst screening, optimization of reaction conditions for high yields. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base. researchgate.net | Alkynyl-substituted pyridine derivatives. | Exploration of functional group tolerance and expansion of alkyne scope. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base. | N-arylated derivatives. | Investigation of the scope of amine coupling partners. |

Integration into Complex Polymeric or Nanoscaled Architectures

The unique electronic and coordination properties of the pyridine moiety make it an attractive building block for advanced materials. nih.govchemrxiv.orgresearchgate.net Future research should focus on incorporating this compound, or its derivatives, into complex polymeric and nanoscaled architectures.

One avenue of exploration is the development of novel monomers for ring-opening metathesis polymerization (ROMP). nih.govchemrxiv.org By functionalizing the molecule with a polymerizable group, such as a norbornene, it could be incorporated into polymers with high thermal stability and potentially interesting self-assembly properties. nih.govchemrxiv.org The presence of the pyridine unit within the polymer backbone could be leveraged for applications in catalysis, sensing, or as a support for recyclable reagents. nih.gov

Another exciting direction is the functionalization of nanoparticles. Pyridine derivatives have been used to modify the surface of magnetic nanoparticles, creating novel catalysts and materials for various applications. semanticscholar.orgtandfonline.comnih.govjournalcsij.comresearchgate.net The this compound scaffold could be anchored to the surface of nanoparticles, such as iron oxide or silica, to impart specific functionalities. The bromine atom could serve as a reactive site for further "click" chemistry or other surface modifications.

Table 3: Potential Material Science Applications

| Material Type | Method of Integration | Potential Properties and Applications | Research Challenges |

|---|---|---|---|

| Pyridine-Containing Polymers | Synthesis of a polymerizable monomer followed by ROMP or other polymerization techniques. nih.govchemrxiv.orgsigmaaldrich.com | High thermal stability, self-assembly, catalytic activity, metal absorption. nih.gov | Monomer synthesis and purification; achieving controlled polymerization. nih.gov |

| Functionalized Nanoparticles | Covalent attachment to the surface of nanoparticles (e.g., Fe3O4, SiO2). semanticscholar.orgtandfonline.comnih.gov | Magnetically recoverable catalysts, targeted drug delivery systems, sensors. rsc.org | Achieving stable and uniform surface functionalization. |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. iiste.orgbohrium.comresearchgate.netnih.gov For this compound, advanced theoretical modeling can provide invaluable insights and guide experimental efforts.

DFT calculations can be used to predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and potential applications in organic electronics. iiste.orgresearchgate.net These calculations can also help to elucidate the mechanism of potential reactions, such as the initial steps of a cross-coupling reaction or the interaction with a catalytic surface. nih.gov

Furthermore, quantum chemical studies can be employed to predict the adsorption behavior of the molecule on different surfaces, which is relevant for its potential use in corrosion inhibition or as a functional layer on nanoparticles. researchgate.net By simulating the interaction of the molecule with metal surfaces, for example, researchers can gain a better understanding of the binding mechanism and predict its effectiveness as a corrosion inhibitor. researchgate.net

Table 4: Focus Areas for Theoretical Modeling

| Modeling Technique | Property to be Investigated | Potential Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction mechanisms, spectroscopic properties. iiste.orgnih.govbohrium.comresearchgate.net | Guide the design of new reactions and predict the electronic and optical properties of new materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions. | Understand the influence of substituents on the electronic properties of the pyridine ring. |

While this compound may currently be an under-explored chemical entity, its structural features suggest a wealth of opportunities for future research. The development of sustainable synthetic methods, the exploration of its diverse reactivity, its incorporation into advanced materials, and its characterization through theoretical modeling will undoubtedly unlock its full potential. The avenues outlined in this article provide a roadmap for future investigations that could lead to significant advances in synthetic chemistry, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-Bromo-6-methylpyridin-2-yl)morpholine, considering precursor availability and reaction efficiency?

Methodological Answer: The synthesis typically involves coupling 2-bromo-6-methylpyridine derivatives with morpholine. A nickel-catalyzed reductive coupling method (e.g., using NiCl₂/Zn systems) can efficiently form the pyridine-morpholine bond, as demonstrated in analogous pyridyl-morpholine syntheses . Key steps include:

- Precursor selection : 5-Bromo-2-methylpyridine (CAS 27063-90-7) or its N-oxide derivatives (CAS 31181-64-3) can serve as starting materials .

- Coupling optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction rates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >90% purity, confirmed by TLC .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : The morpholine ring protons appear as a triplet at δ 3.6–3.8 ppm (N-CH₂-O), while the pyridine protons show distinct splitting patterns (e.g., H-3 at δ 8.2 ppm as a singlet) .

- ¹³C NMR : The quaternary carbon adjacent to bromine (C-5) resonates at ~145 ppm, and the morpholine carbons appear at 65–70 ppm .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 257 (C₁₀H₁₃BrN₂O⁺), with isotopic patterns confirming bromine presence .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the bromination of 6-methylpyridin-2-yl precursors to achieve the desired 5-bromo substitution pattern?

Methodological Answer: Regioselective bromination requires careful control of directing groups and reaction conditions:

- Directing effects : The methyl group at C-6 and morpholine at C-2 electronically deactivate certain positions. Use NBS (N-bromosuccinimide) in CCl₄ at 0°C to favor bromination at C-5 via radical intermediates .

- Competitive pathways : Monitor competing bromination at C-3 or C-4 using in-situ FTIR to track reaction progress. Adjust stoichiometry (1.1 eq. Br₂) to minimize over-bromination .

Q. How does the electronic nature of the morpholine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

Methodological Answer: The morpholine group acts as an electron-donating substituent, altering pyridine’s electronic landscape:

- Suzuki coupling : The electron-rich pyridine ring reduces oxidative addition efficiency with Pd catalysts. Use Pd(OAc)₂ with SPhos ligands to enhance coupling yields .

- Buchwald-Hartwig amination : Morpholine’s steric bulk may hinder catalysis. Optimize with t-BuXPhos ligands and K₃PO₄ base in toluene at 110°C .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts) in this compound, and how can they be resolved?

Methodological Answer:

- HPLC-MS : Use a C18 column (5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (70:30) to separate impurities. Detect dehalogenated products (e.g., 6-methylpyridin-2-yl-morpholine) via MRM transitions .

- Limit of Detection (LOD) : Achieve 0.01% sensitivity by optimizing ionization parameters (e.g., 350°C source temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |